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Introduction: Lactose permease (LacY) of Escherichia coli is a paradigm for membrane

transport proteins, specifically belonging to the Major Facilitator Superfamily (MFS). It functions

as a symporter, coupling the transport of a galactoside (like lactose) with a proton (H+) down

an electrochemical gradient.[1][2][3] The study of LacY's activity is crucial for understanding

membrane transport mechanisms, protein structure-function relationships, and for applications

in synthetic biology and drug development. This document provides detailed protocols for

various assays used to measure the activity of lactose permease.

Colorimetric and Fluorometric Assays
These assays are indirect methods that typically measure the activity of a downstream enzyme,

β-galactosidase (LacZ), whose substrate is transported into the cell by LacY. The rate of

product formation is proportional to the permease activity when transport is the rate-limiting

step. Commercial kits are also available for the direct measurement of lactose, which can be

adapted to assess permease activity by measuring lactose depletion from the medium or

uptake into cells or vesicles.[4][5][6]

ONPG-Based Whole-Cell Colorimetric Assay
This is the most common method, utilizing the chromogenic substrate o-nitrophenyl-β-D-

galactopyranoside (ONPG). ONPG is transported by LacY and then hydrolyzed by the
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intracellular β-galactosidase to produce galactose and o-nitrophenol, which is yellow and can

be quantified by measuring absorbance at 420 nm.[7][8]

Experimental Protocol:

Cell Culture: Grow E. coli cells expressing the lac operon to the mid-logarithmic phase

(OD600 ≈ 0.4-0.6) in a suitable medium. If using an inducible system, add the inducer (e.g.,

IPTG) and incubate for the desired period to ensure expression of LacY and LacZ.

Cell Preparation: Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash

the cell pellet twice with a suitable buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4) to

remove residual media.

Permeabilization (Optional): To make the assay independent of β-galactosidase activity and

solely dependent on permease, cells can be permeabilized with toluene or chloroform/SDS

to allow free entry of ONPG. This step is used for measuring β-galactosidase activity directly

and serves as a control. For measuring permease activity, this step is omitted.

Assay Initiation: Resuspend the washed cell pellet in assay buffer (e.g., 100 mM PBS) to a

defined density (e.g., OD600 = 0.5). Pre-warm the cell suspension to the desired assay

temperature (e.g., 37°C).[9]

Reaction: To initiate the reaction, add ONPG solution to a final concentration of 2-5 mM.[7][8]

Incubation: Incubate the reaction mixture at the chosen temperature (e.g., 37°C). Take

aliquots at various time points.[9]

Reaction Termination: Stop the reaction by adding a high pH solution, such as 1 M sodium

carbonate (Na₂CO₃). This stops the enzymatic reaction and enhances the yellow color of the

o-nitrophenol product.[7]

Measurement: Centrifuge the tubes to pellet the cells. Measure the absorbance of the

supernatant at 420 nm using a spectrophotometer.

Calculation: Calculate the β-galactosidase activity using the Miller equation, which

normalizes the activity to cell density and reaction time. The activity of LacY can be inferred

from the rate of color development.
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Caption: Workflow of the whole-cell ONPG assay for lactose permease activity.

Commercial Fluorometric Assay
This assay measures lactose concentration directly. In the context of a permease assay, it

would be used to measure the uptake of lactose into cells or reconstituted proteoliposomes.

The principle involves the hydrolysis of lactose to glucose and galactose. Glucose is then

oxidized to produce hydrogen peroxide (H₂O₂), which reacts with a probe in the presence of

horseradish peroxidase (HRP) to generate a fluorescent product (Ex/Em = 535/590 nm).[6][10]

Experimental Protocol (for Proteoliposomes):

Proteoliposome Preparation: Prepare proteoliposomes with purified, reconstituted LacY as

described in Section 3.1.

Standard Curve: Prepare a lactose standard curve according to the kit manufacturer's

instructions (e.g., 0 to 10 nmol/well).[10]

Assay Initiation: Add a known concentration of lactose to the exterior of the proteoliposomes

to initiate transport.

Incubation: Incubate for various time points to allow lactose uptake.

Separation: At each time point, separate the proteoliposomes from the external medium. This

can be done by rapid filtration on a membrane filter (e.g., 0.22 µm) or by using a spin

column.

Lysis: Lyse the collected proteoliposomes to release the internalized lactose.

Quantification: Use the commercial fluorometric kit to measure the amount of lactose in the

lysate.

Reaction Mix: Add the kit's reaction mix (containing lactase, glucose oxidase, HRP, and the

fluorescent probe) to the standards and samples.

Incubation: Incubate for 45-60 minutes at 37°C, protected from light.[6]
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Measurement: Read the fluorescence using a microplate reader at Ex/Em = 530-570/590-

600 nm.[6]

Calculation: Determine the concentration of internalized lactose from the standard curve and

calculate the transport rate.

Data Summary Table: Colorimetric/Fluorometric Assays

Paramete
r

Assay
Type

Substrate
Detection
Method

Waveleng
th (nm)

Sensitivit
y

Referenc
e

Activity Whole-Cell ONPG
Colorimetri

c

Absorbanc

e @ 420
- [7]

Lactose

Conc.

Commercia

l Kit
Lactose

Colorimetri

c

Absorbanc

e @ 570

17 µM - 2

mM
[5][11]

Lactose

Conc.

Commercia

l Kit
Lactose

Fluorometri

c

Ex/Em =

535/590

6 µM - 100

µM
[5][6][11]

Radiochemical Assays
Radiochemical assays provide a direct and highly sensitive method to measure substrate

binding and transport.

Radiolabeled Lactose Uptake Assay
This protocol measures the accumulation of radiolabeled lactose (e.g., [¹⁴C]-lactose) inside

cells or proteoliposomes.

Experimental Protocol (for Proteoliposomes):

Proteoliposome Preparation: Prepare proteoliposomes containing purified LacY.

Assay Start: Dilute the proteoliposomes into a buffer containing a known concentration of

[¹⁴C]-lactose at 25°C.

Time Points: At specific time intervals (e.g., 0, 15, 30, 60, 120 seconds), take an aliquot of

the suspension.
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Uptake Termination: Terminate the uptake by diluting the aliquot into a large volume of ice-

cold buffer and immediately filtering it through a 0.22 µm or 0.45 µm nitrocellulose filter.

Washing: Wash the filter rapidly with ice-cold buffer to remove externally bound radioactivity.

Scintillation Counting: Place the filter in a scintillation vial, add scintillation fluid, and measure

the retained radioactivity using a scintillation counter.

Data Analysis: Plot the amount of lactose taken up (in nmol/mg protein) versus time to

determine the initial rate of transport.

NEM-Alkylation Protection Assay for Substrate Binding
This assay measures substrate binding by assessing the ability of a ligand to protect a specific

cysteine residue (e.g., Cys-148) from alkylation by [¹⁴C]-N-ethylmaleimide ([¹⁴C]-NEM). Binding

of the substrate induces a conformational change that reduces the accessibility of the cysteine

residue to NEM.[2][3]

Experimental Protocol:

Cell/Vesicle Preparation: Use right-side-out membrane vesicles prepared from E. coli

expressing a single-cysteine LacY mutant (e.g., C148).

Pre-incubation: Incubate the membrane vesicles in a buffer (e.g., 100 mM potassium

phosphate, pH 7.5) at 25°C in the presence and absence of various concentrations of a non-

transportable substrate analog, such as β,D-galactopyranosyl 1-thio-β,D-galactopyranoside

(TDG).

Labeling Reaction: Initiate the labeling reaction by adding [¹⁴C]-NEM to a final concentration

of 0.5 mM.[2][3]

Incubation: Incubate for a defined period (e.g., 5 minutes at 25°C).[3]

Quenching: Stop the reaction by adding a quenching agent, such as β-mercaptoethanol.

Protein Separation: Separate the proteins using SDS-PAGE.
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Quantification: Excise the band corresponding to LacY, and determine the amount of

incorporated radioactivity by scintillation counting.

Data Analysis: Plot the percentage of [¹⁴C]-NEM labeling against the TDG concentration. The

concentration of TDG that gives 50% protection corresponds to the dissociation constant

(K_D).

Data Summary Table: Radiochemical Assays

Parameter Assay Type Ligand Principle Key Finding Reference

K_D
NEM

Protection
TDG

Protection of

Cys-148 from

alkylation

K_D ≈ 27 µM

(at pH 5.5)
[2]

K_M

(external)

Lactose

Exchange
Lactose

Biphasic

kinetics in

proteoliposo

mes

Apparent

K_M ≈ 6 mM

(facilitated

influx)

[12]

Principle of NEM-Alkylation Protection Assay
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Caption: Ligand binding protects Cys-148 from NEM, reducing radioactive signal.

Assays in Reconstituted Systems
Studying LacY in proteoliposomes (artificial lipid vesicles) allows for the investigation of

transport kinetics in a defined system, free from other cellular components.[1][12]

Experimental Protocol: Lactose Exchange in Proteoliposomes

LacY Purification & Reconstitution: Purify LacY using affinity chromatography. Reconstitute

the purified protein into pre-formed proteoliposomes made of E. coli phospholipids via

detergent dialysis or dilution.

Loading: Load the proteoliposomes with a known concentration of non-radioactive lactose.
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Exchange Reaction: Initiate the exchange by diluting the lactose-loaded proteoliposomes

into a buffer containing [¹⁴C]-lactose at a different concentration. The assay is typically run at

a low pH to prevent equilibration of the substrate pools.[12]

Termination and Measurement: Terminate the reaction and measure internalized radioactivity

at various time points as described in the radiolabeled uptake assay (Section 2.1).

Kinetic Analysis: Analyze the data to determine kinetic parameters. The exchange process

can reveal multiple kinetic pathways and affinity constants for substrate binding at the

internal and external faces of the permease.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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